molecular formula C16H13NO3 B14350539 2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione CAS No. 90861-79-3

2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione

Cat. No.: B14350539
CAS No.: 90861-79-3
M. Wt: 267.28 g/mol
InChI Key: DMTPCECGXUZJTL-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a hydroxymethyl group attached to the isoquinoline ring system, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione typically involves multi-step organic reactions. One common method involves the condensation of benzaldehyde with an appropriate amine to form an imine intermediate, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like ethanol or methanol. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize advanced equipment and automation to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(Carboxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione.

    Reduction: Formation of 2-(Hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of novel materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may undergo metabolic transformations that activate or deactivate its biological activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.

    2-(Methoxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione: Contains a methoxymethyl group instead of a hydroxymethyl group, leading to variations in solubility and stability.

    2-(Hydroxymethyl)-1-phenylisoquinoline: Similar structure but lacks the dihydroisoquinoline ring, affecting its electronic properties and reactivity.

Uniqueness

The presence of the hydroxymethyl group in 2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione imparts unique chemical properties, such as increased polarity and the ability to form hydrogen bonds. These characteristics can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

90861-79-3

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

2-(hydroxymethyl)-1-phenyl-1H-isoquinoline-3,4-dione

InChI

InChI=1S/C16H13NO3/c18-10-17-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15(19)16(17)20/h1-9,14,18H,10H2

InChI Key

DMTPCECGXUZJTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C(=O)N2CO

Origin of Product

United States

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